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Compound of Interest

Compound Name: Z-Dap(Boc)-OH

Cat. No.: B557005

Introduction: Na-(Benzyloxycarbonyl)-Nf3-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid,
commonly abbreviated as Z-Dap(Boc)-OH, is a crucial protected amino acid derivative used
extensively in peptide synthesis and medicinal chemistry. Its orthogonal protecting groups, the
Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) moieties, allow for selective deprotection
and stepwise elaboration at either the a- or 3-amino group. This guide provides a summary of
the expected spectroscopic data (NMR, IR, Mass Spec) for Z-Dap(Boc)-OH (CAS No: 16947-
84-5; Molecular Formula: C16H22N20s6; Molecular Weight: 338.36 g/mol ) and outlines standard
experimental protocols for their acquisition.

Disclaimer: Experimental spectroscopic data for Z-Dap(Boc)-OH is not readily available in
public databases. The data presented in the following tables are predicted values based on the
known chemical structure and typical spectroscopic values for its constituent functional groups.

Data Presentation: Predicted Spectroscopic Values

The quantitative spectroscopic data expected for Z-Dap(Boc)-OH are summarized in the tables
below. These values are essential for researchers to confirm the identity and purity of the
compound after synthesis or prior to its use in further chemical reactions.

Table 1: Predicted *H NMR Data

(Predicted for a standard 400 MHz spectrometer using CDCIs or DMSO-ds as solvent)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10-12 Broad Singlet 1H COOH
~7.30-7.40 Multiplet 5H Aromatic (Z-group)
~5.5-6.5 Doublet/Broad 1H Na-H (Amide)
~5.12 Singlet 2H CHz (Z-group)
~5.0-5.5 Triplet/Broad 1H NB-H (Carbamate)
~4.3-4.5 Multiplet 1H a-CH
~3.4-3.6 Multiplet 2H B-CH:2
1.45 Singlet 9H (CHs)s (Boc-group)

Table 2: Predicted **C NMR Data

(Predicted for a standard 100 MHz spectrometer)

Chemical Shift (6, ppm)

Assighment

~170-175 COOH

~156-157 C=0 (Z-group)

~155-156 C=0 (Boc-group)

~136 Aromatic C (ipso, Z-group)
~128-129 Aromatic CH (ortho, meta, para)
~80 C(CHs)s (Boc-group)

~67 CHz (Z-group)

~55-57 a-CH

~42-44 B-CH:2

~28 C(CHs)s (Boc-group)
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ble 3: licted IR Al :

Wavenumber (cm—?) Functional Group Description

3300-2500 O-H Carboxylic Acid, very broad

~3300 N-H Amide/Carbamate stretch

3030 C-H Aromatic stretch

2975, 2850 C-H Aliphatic stretch

1760 & ~1710 c=0 Carboxylic Acid (monomer &
dimer)[1][2]

~1715 C=0 Z-Carbamate stretch[3]

~1690 C=0 Boc-Carbamate stretch[3]

1500-1600 c=C Aromatic ring stretch

~1520 N-H Amide Il bend

1250-1000 C-O0 Ester/Acid stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value lon Species

338.1478 [M]* (Calculated Exact Mass)[4]
339.1556 [M+H]*

361.1375 [M+Na]*

377.1115 [M+K]*

239.1028 [M-Boc+H]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

represent standard procedures for the analysis of protected amino acids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Z-Dap(Boc)-OH in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs; or Dimethyl sulfoxide-de, DMSO-de) in a
standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal
standard (0 ppm).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of approximately 16 ppm, a sufficient number of scans
(e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5
seconds.

13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A wider spectral width (~220 ppm) is required. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the *H NMR signals and
reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount (a few mg) of the solid Z-
Dap(Boc)-OH in a volatile organic solvent like methylene chloride or acetone.[5] Apply a
drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[5] Allow the solvent to
evaporate completely, leaving a thin, solid film of the sample on the plate.[5]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the
spectrum, typically over the range of 4000 to 400 cm~1. Acquire a background spectrum of
the clean, empty salt plate first and subtract it from the sample spectrum to eliminate
atmospheric and plate absorptions.

Mass Spectrometry (MS)
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o Sample Preparation (Electrospray lonization - ESI): Prepare a dilute solution of Z-Dap(Boc)-
OH (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a
mixture with water. A small amount of formic acid may be added to promote protonation
(M+H]*).

 Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

o Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-
10 pL/min). Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]*)
or other cationized adducts ([M+Na]*, [M+K]*). The mass range should be set to scan well
beyond the expected molecular weight (e.g., 100-1000 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a synthesized compound like Z-Dap(Boc)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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